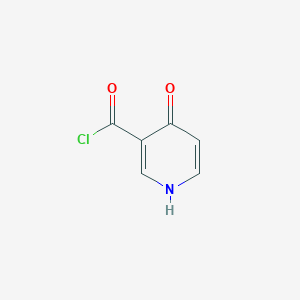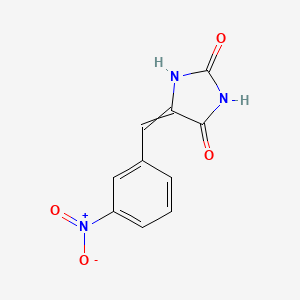![molecular formula C22H19FN2O2 B8695310 N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide](/img/structure/B8695310.png)
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide is an organic compound that belongs to the class of benzhydryl compounds These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide typically involves the reaction of benzhydryl chloride with 4-fluoro-benzamide in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the benzhydryl chloride reacts with the amide nitrogen of 4-fluoro-benzamide to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the reaction efficiency and selectivity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
科学的研究の応用
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide can be compared with other similar compounds, such as:
N-benzhydryl benzamide: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
N-benzhydryl quinuclidine: Contains a quinuclidine moiety instead of the fluorine-substituted benzamide, leading to different chemical and biological properties.
Diphenylmethane derivatives: Share the benzhydryl group but differ in the functional groups attached, resulting in varied applications and effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C22H19FN2O2 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
N-[2-(benzhydrylamino)-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H19FN2O2/c23-19-13-11-18(12-14-19)22(27)24-15-20(26)25-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,27)(H,25,26) |
InChIキー |
ABQNMOMAPSGPLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
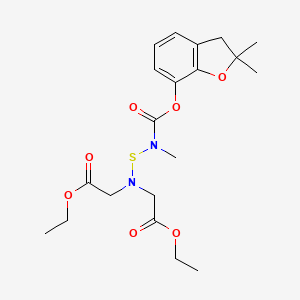
![3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester](/img/structure/B8695235.png)
![4-(Chloromethyl)-5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B8695248.png)
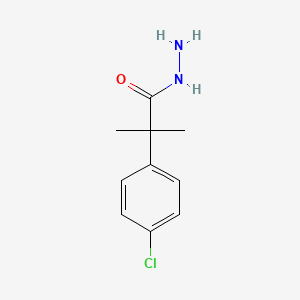
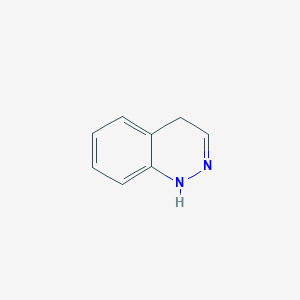
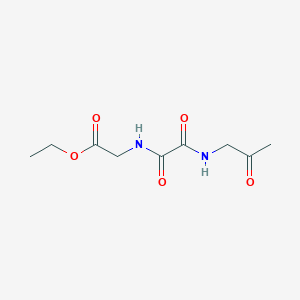
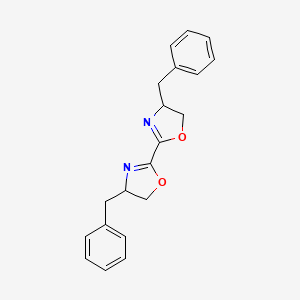

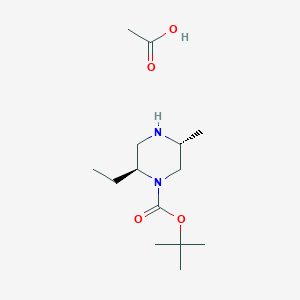
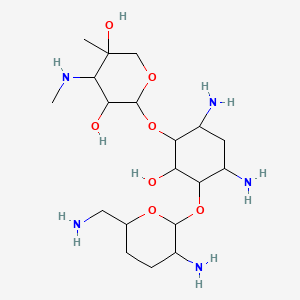
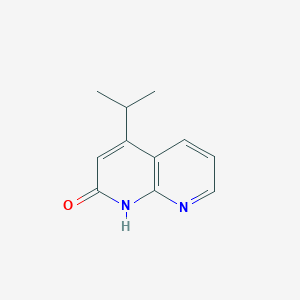
![(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8695307.png)
